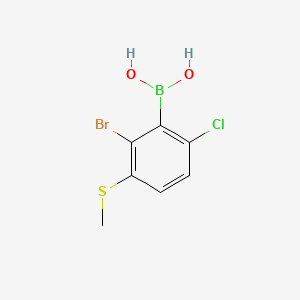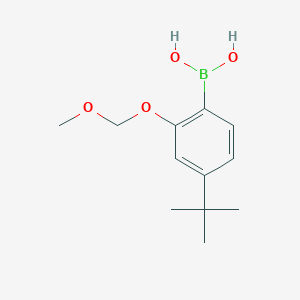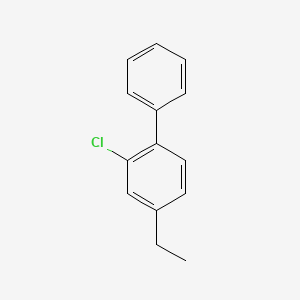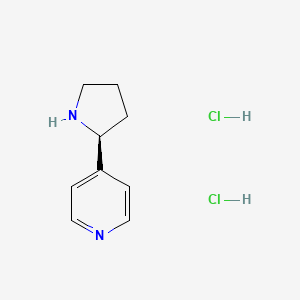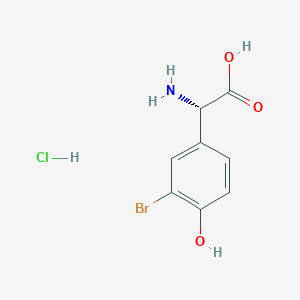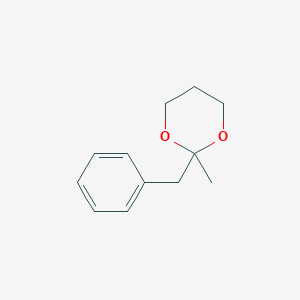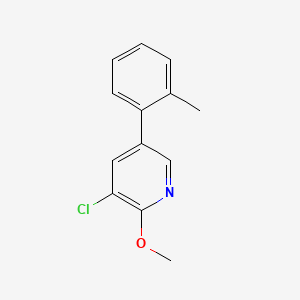
3-Chloro-2-methoxy-5-(o-tolyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methoxy-5-(o-tolyl)pyridine is an organic compound with the molecular formula C13H12ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom, a methoxy group, and an o-tolyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methoxy-5-(o-tolyl)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of palladium catalysts and organoboron reagents is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-methoxy-5-(o-tolyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Grignard Reagents: Used for the addition to pyridine N-oxides.
Oxidizing Agents: Used for the oxidation of the methoxy group.
Major Products Formed
Biaryl Compounds: Formed through cross-coupling reactions.
Substituted Pyridines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methoxy-5-(o-tolyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-methoxy-5-(o-tolyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-methoxy-5-(o-tolyl)pyridine
- 3-Chloro-2-methoxy-5-(m-tolyl)pyridine
Uniqueness
3-Chloro-2-methoxy-5-(o-tolyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C13H12ClNO |
|---|---|
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
3-chloro-2-methoxy-5-(2-methylphenyl)pyridine |
InChI |
InChI=1S/C13H12ClNO/c1-9-5-3-4-6-11(9)10-7-12(14)13(16-2)15-8-10/h3-8H,1-2H3 |
InChI-Schlüssel |
ORAOEULHSANFFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=C(N=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


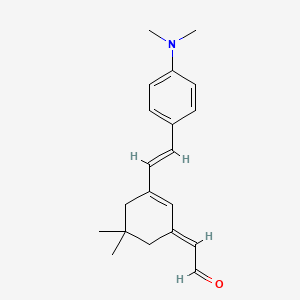
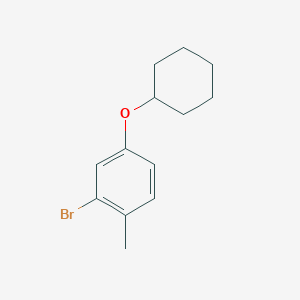
![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
